molecular formula C23H23FN2O4S B2893296 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-68-6

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2893296
CAS No.: 1795301-68-6
M. Wt: 442.51
InChI Key: GHVWTSYYLANDTE-UHFFFAOYSA-N
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Description

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a versatile chemical compound extensively used in scientific research. Its unique structural complexity and properties make it valuable in various fields, including drug discovery and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a brominated pyrazole-azetidine hybrid with boronic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
  • 3-(4-Fluorophenyl)propionic acid
  • 3-(4-(4-Fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole

Uniqueness

What sets 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione apart from similar compounds is its unique structural features, which confer distinct chemical and biological properties. These properties make it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

3-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c24-17-5-7-19(8-6-17)30-20-3-1-2-16(14-20)4-9-21(27)25-12-10-18(11-13-25)26-22(28)15-31-23(26)29/h1-3,5-8,14,18H,4,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVWTSYYLANDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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